3-(Cyclopentyloxy)aniline 3-(Cyclopentyloxy)aniline
Brand Name: Vulcanchem
CAS No.: 653604-38-7
VCID: VC2458395
InChI: InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2
SMILES: C1CCC(C1)OC2=CC=CC(=C2)N
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

3-(Cyclopentyloxy)aniline

CAS No.: 653604-38-7

Cat. No.: VC2458395

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopentyloxy)aniline - 653604-38-7

Specification

CAS No. 653604-38-7
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 3-cyclopentyloxyaniline
Standard InChI InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2
Standard InChI Key XQNLSQQEYXXVRM-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=CC=CC(=C2)N
Canonical SMILES C1CCC(C1)OC2=CC=CC(=C2)N

Introduction

Chemical Identification and Physical Properties

Chemical Identification Parameters

The chemical identity of 3-(Cyclopentyloxy)aniline is established through various standard identifiers as summarized in the following table:

ParameterValue
Chemical Name3-(Cyclopentyloxy)aniline
CAS Number653604-38-7
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
SMILES Notationc1cc(cc(c1)OC2CCCC2)N
InChIInChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2
InChIKeyXQNLSQQEYXXVRM-UHFFFAOYSA-N

Table 1: Chemical Identification Parameters of 3-(Cyclopentyloxy)aniline

PropertyEstimated Value
Physical StateSolid/liquid at room temperature
ColorPale yellow to colorless
DensityApproximately 1.1 g/cm³
Boiling PointApproximately 300°C at 760 mmHg
SolubilitySoluble in most organic solvents; limited water solubility
Flash PointApproximately 140°C

Table 2: Estimated Physical Properties of 3-(Cyclopentyloxy)aniline based on similar compounds

Synthesis Methods

The synthesis of 3-(Cyclopentyloxy)aniline can be achieved through various methods, with key approaches described below:

Nucleophilic Substitution Reactions

One common approach involves the reaction of 3-aminophenol with cyclopentyl halides (such as cyclopentyl bromide) under basic conditions in a Williamson ether synthesis:

3-Aminophenol + Cyclopentyl bromide → 3-(Cyclopentyloxy)aniline + HBr

This reaction typically requires:

  • A base (commonly potassium carbonate or sodium hydroxide)

  • An appropriate solvent (DMF, acetone, or similar polar aprotic solvents)

  • Moderate heating (typically 60-80°C)

Reduction of Nitro Precursors

Another synthetic route involves the preparation of 3-(cyclopentyloxy)nitrobenzene followed by reduction of the nitro group:

  • 3-Nitrophenol + Cyclopentyl halide → 3-(Cyclopentyloxy)nitrobenzene

  • 3-(Cyclopentyloxy)nitrobenzene + Reducing agent → 3-(Cyclopentyloxy)aniline

Common reducing agents for the second step include:

  • Iron or zinc in acidic conditions

  • Catalytic hydrogenation (H₂ with Pd/C, Pt, or Raney nickel)

  • Sodium dithionite

Synthesis Considerations

Regardless of the method employed, the synthesis of 3-(Cyclopentyloxy)aniline requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:

  • Temperature control

  • Reaction time optimization

  • Catalyst selection and loading

  • Base type and concentration

  • Solvent choice

  • Purification methods, including chromatography and crystallization

Chemical Reactions and Transformations

3-(Cyclopentyloxy)aniline exhibits a rich chemistry due to its functional groups, particularly the amino group and aromatic ring system.

Acylation

The primary amine readily undergoes acylation with acid chlorides or anhydrides to form amides:

3-(Cyclopentyloxy)aniline + R-COCl → N-acyl-3-(cyclopentyloxy)aniline derivatives

These reactions are typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

Diazotization

The primary amine can undergo diazotization with sodium nitrite in acidic conditions to form diazonium salts:

3-(Cyclopentyloxy)aniline + NaNO₂ + HCl → 3-(Cyclopentyloxy)benzenediazonium chloride

These diazonium intermediates can be transformed into various derivatives through:

  • Sandmeyer reactions (introduction of halogens)

  • Replacement with hydroxyl groups

  • Coupling with aromatic compounds (forming azo compounds)

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophilic substitution, particularly at positions ortho and para to the amino group:

  • Halogenation: With Br₂ or Cl₂ to introduce halogens, potentially forming compounds like 2-Bromo-3-(cyclopentyloxy)aniline

  • Nitration: With HNO₃/H₂SO₄ to introduce nitro groups

  • Sulfonation: With H₂SO₄ to introduce sulfonic acid groups

Applications in Organic Synthesis

3-(Cyclopentyloxy)aniline serves as a versatile building block in organic synthesis, finding applications in various areas:

Building Block for Complex Molecules

The compound functions as an important intermediate in the synthesis of more complex molecules with potential applications in:

  • Pharmaceutical compounds

  • Agrochemicals

  • Dyes and pigments

  • Material science applications

Preparation of Derivatives

Various derivatives of 3-(Cyclopentyloxy)aniline can be prepared, including:

  • Halogenated derivatives (e.g., 2-Bromo-3-(cyclopentyloxy)aniline)

  • Acylated derivatives

  • Alkylated derivatives

  • Heterocyclic compounds

These derivatives expand the chemical space available for further synthetic transformations and applications.

Applications in Pharmaceutical Chemistry

Medicinal Chemistry Applications

In pharmaceutical research, 3-(Cyclopentyloxy)aniline and its derivatives are explored for their potential biological activities:

  • As building blocks for compounds with therapeutic properties

  • As scaffolds for drug discovery programs

  • As intermediates in the synthesis of bioactive molecules

Structural Features Contributing to Biological Activity

The structural features of 3-(Cyclopentyloxy)aniline that potentially contribute to biological activity include:

  • The primary amine group, which can participate in hydrogen bonding with biological targets

  • The cyclopentyloxy group, which contributes to lipophilicity and may enhance membrane permeability

  • The aromatic ring, which allows for π-π interactions with aromatic amino acid residues in proteins

Related Compounds with Biological Activity

While specific biological activities of 3-(Cyclopentyloxy)aniline itself are still under investigation, compounds with related structural elements have shown promise in various therapeutic areas:

  • Compounds based on 2-cyclopentyloxyanisole scaffold have demonstrated antitumor activity

  • Some cyclopentyloxy-containing compounds have exhibited inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B

  • Related structures have shown anti-inflammatory properties through COX-2 inhibition

Comparison with Related Compounds

Comparison with Positional Isomers

3-(Cyclopentyloxy)aniline can be compared with its positional isomers to understand structure-activity relationships:

CompoundCAS NumberKey Structural DifferencesNotable Properties
2-(Cyclopentyloxy)aniline29026-75-3Ortho positioning of the cyclopentyloxy groupPotential intramolecular hydrogen bonding; different reactivity due to steric effects
3-(Cyclopentyloxy)aniline653604-38-7Meta positioning of the cyclopentyloxy groupFocus of this review; balanced reactivity profile
4-(Cyclopentyloxy)anilineNot specified in sourcesPara positioning of the cyclopentyloxy groupMore symmetrical electronic distribution; potentially different reactivity

Table 3: Comparison of 3-(Cyclopentyloxy)aniline with its positional isomers

Comparison with Other Substituted Anilines

CompoundKey Structural DifferencesNotable Properties
3-(Cyclopentyloxy)-4-methylanilineAdditional methyl group at position 4Modified electronic properties; increased lipophilicity
3-(Cyclopentylsulfonyl)anilineSulfonyl group instead of ether linkageDifferent electronic properties; hydrogen bond acceptor capability
3-MethoxyanilineSmaller methoxy group instead of cyclopentyloxyReduced steric bulk; different lipophilicity profile

Table 4: Comparison of 3-(Cyclopentyloxy)aniline with other substituted anilines

SupplierCountry
UkrOrgSynthesis Ltd.Ukraine
Ryan Scientific, Inc.United States
Vulcan ChemicalNot specified

Table 5: Commercial suppliers of 3-(Cyclopentyloxy)aniline

Future Research Directions

Research on 3-(Cyclopentyloxy)aniline continues to evolve, with several promising directions:

Synthetic Method Development

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of catalytic methods for the synthesis of 3-(Cyclopentyloxy)aniline and its derivatives

  • Investigation of green chemistry approaches to minimize waste and use of hazardous reagents

Medicinal Chemistry Applications

  • Systematic evaluation of biological activities through high-throughput screening

  • Structure-activity relationship studies to optimize properties for specific therapeutic targets

  • Development of focused libraries based on the 3-(Cyclopentyloxy)aniline scaffold

Material Science Applications

  • Exploration of potential applications in polymer chemistry

  • Investigation of properties relevant to materials science, such as thermal stability and optical properties

  • Development of functional materials incorporating the 3-(Cyclopentyloxy)aniline moiety

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